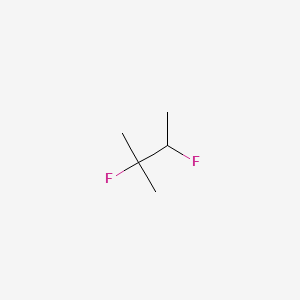

2,3-Difluoro-2-methylbutane

Beschreibung

2,3-Difluoro-2-methylbutane (C₅H₉F₂) is a branched alkane derivative with two fluorine atoms substituted at the 2nd and 3rd carbon positions and a methyl group at the 2nd carbon. This structure confers unique physicochemical properties, including altered polarity, boiling/melting points, and reactivity compared to non-fluorinated or mono-fluorinated analogs.

Eigenschaften

CAS-Nummer |

53731-25-2 |

|---|---|

Molekularformel |

C5H10F2 |

Molekulargewicht |

108.13 g/mol |

IUPAC-Name |

2,3-difluoro-2-methylbutane |

InChI |

InChI=1S/C5H10F2/c1-4(6)5(2,3)7/h4H,1-3H3 |

InChI-Schlüssel |

MUAQWCQCBTYAPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C)(C)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-2-methylbutane typically involves the fluorination of suitable precursors. One common method is the deoxofluorination of alcohols using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST). These reagents convert alcohols to alkyl fluorides under controlled conditions .

Industrial Production Methods

Industrial production of 2,3-Difluoro-2-methylbutane may involve large-scale fluorination processes using similar reagents. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-2-methylbutane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.

Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield 2,3-diiodo-2-methylbutane, while elimination with potassium tert-butoxide would produce 2-methyl-2-butene.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-2-methylbutane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference compound in spectroscopic studies.

Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-2-methylbutane in chemical reactions involves the interaction of its fluorine atoms with various reagents. The fluorine atoms can act as leaving groups in substitution reactions or participate in the formation of double bonds in elimination reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 2,3-Difluoro-2-methylbutane with structurally related compounds, highlighting key physical properties inferred from general fluorination trends and available data on analogs:

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Polarity (Debye) |

|---|---|---|---|---|---|

| 2,3-Difluoro-2-methylbutane | C₅H₉F₂ | ~80 (est.) | -50 (est.) | 1.12 (est.) | 1.8 (est.) |

| 2-Fluoro-2-methylbutane | C₅H₁₀F | ~60 | -60 | 0.95 | 1.5 |

| 2-Chloro-2-methylbutane | C₅H₁₀Cl | 68 | -90 | 0.87 | 2.1 |

| 2-Bromo-2-methylbutane | C₅H₁₀Br | 73 | -85 | 1.22 | 2.4 |

| 2,3-Dimethylbutane | C₆H₁₂ | 58 | -98 | 0.65 | 0.0 |

Key Observations :

- Boiling Points: Fluorine’s electronegativity increases dipole-dipole interactions, raising boiling points compared to non-polar analogs like 2,3-dimethylbutane. However, 2,3-Difluoro-2-methylbutane’s boiling point is lower than chloro/bromo analogs due to weaker van der Waals forces.

- Density : Fluorine’s atomic mass increases density relative to hydrocarbons but less than bromine/chlorine derivatives.

- Polarity: Di-fluorination enhances polarity compared to mono-fluorinated or non-halogenated analogs, influencing solubility in polar solvents.

Chemical Reactivity

Fluorine’s strong C-F bond (485 kJ/mol) and steric effects impart distinct reactivity:

| Reaction Type | 2,3-Difluoro-2-methylbutane | 2-Chloro-2-methylbutane | 2-Bromo-2-methylbutane |

|---|---|---|---|

| SN2 Reactivity | Low (steric hindrance) | Moderate | High |

| E2 Elimination | Resistant (strong C-F bond) | Moderate | High |

| Oxidative Stability | High | Moderate | Low |

Mechanistic Insights :

- SN2 Reactions : The branched structure and fluorine’s steric bulk hinder nucleophilic backside attack, reducing reactivity compared to less-substituted analogs.

- E2 Elimination : The strength of C-F bonds and electron-withdrawing effects disfavor dehydrohalogenation, contrasting with bromo/chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.